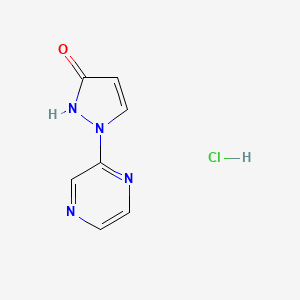
1-(Pyrazin-2-yl)-1,2-dihydro-3H-pyrazol-3-one hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(Pyrazin-2-yl)-1,2-dihydro-3H-pyrazol-3-one hydrochloride, also known as PDP, is a chemical compound that has been widely used in scientific research. It is a heterocyclic compound that contains a pyrazolone ring and a pyrazine ring. PDP has been found to possess various biological activities, including anti-inflammatory, anti-tumor, and anti-viral properties.
Mecanismo De Acción
The mechanism of action of 1-(Pyrazin-2-yl)-1,2-dihydro-3H-pyrazol-3-one hydrochloride is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways. 1-(Pyrazin-2-yl)-1,2-dihydro-3H-pyrazol-3-one hydrochloride has been found to inhibit the activity of cyclooxygenase-2 (COX-2), which is an enzyme that plays a key role in the inflammatory response. 1-(Pyrazin-2-yl)-1,2-dihydro-3H-pyrazol-3-one hydrochloride has also been found to inhibit the activity of nuclear factor kappa B (NF-κB), which is a signaling pathway that regulates the expression of genes involved in the inflammatory response and cell proliferation.
Biochemical and Physiological Effects
1-(Pyrazin-2-yl)-1,2-dihydro-3H-pyrazol-3-one hydrochloride has been found to have various biochemical and physiological effects. It has been shown to inhibit the production of inflammatory cytokines such as interleukin-1 beta (IL-1β) and tumor necrosis factor alpha (TNF-α). 1-(Pyrazin-2-yl)-1,2-dihydro-3H-pyrazol-3-one hydrochloride has also been found to inhibit the proliferation of cancer cells and induce apoptosis (programmed cell death) in cancer cells. In addition, 1-(Pyrazin-2-yl)-1,2-dihydro-3H-pyrazol-3-one hydrochloride has been found to inhibit the replication of various viruses, including influenza virus and hepatitis B virus.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 1-(Pyrazin-2-yl)-1,2-dihydro-3H-pyrazol-3-one hydrochloride in lab experiments is its wide range of biological activities. 1-(Pyrazin-2-yl)-1,2-dihydro-3H-pyrazol-3-one hydrochloride has been found to possess anti-inflammatory, anti-tumor, and anti-viral properties, which makes it a useful tool for studying these biological processes. However, one of the limitations of using 1-(Pyrazin-2-yl)-1,2-dihydro-3H-pyrazol-3-one hydrochloride in lab experiments is its relatively low solubility in water, which can make it difficult to work with.
Direcciones Futuras
There are several future directions for 1-(Pyrazin-2-yl)-1,2-dihydro-3H-pyrazol-3-one hydrochloride research. One area of research could focus on the development of more efficient synthesis methods for 1-(Pyrazin-2-yl)-1,2-dihydro-3H-pyrazol-3-one hydrochloride. Another area of research could focus on the development of 1-(Pyrazin-2-yl)-1,2-dihydro-3H-pyrazol-3-one hydrochloride analogs with improved solubility and biological activity. Additionally, further studies could be conducted to fully understand the mechanism of action of 1-(Pyrazin-2-yl)-1,2-dihydro-3H-pyrazol-3-one hydrochloride and its potential use in treating various diseases.
Métodos De Síntesis
The synthesis of 1-(Pyrazin-2-yl)-1,2-dihydro-3H-pyrazol-3-one hydrochloride involves the reaction of 2-aminopyrazine with ethyl acetoacetate in the presence of acetic anhydride and a catalytic amount of glacial acetic acid. The resulting product is then treated with hydrochloric acid to obtain 1-(Pyrazin-2-yl)-1,2-dihydro-3H-pyrazol-3-one hydrochloride. The overall yield of this synthesis method is around 60%.
Aplicaciones Científicas De Investigación
1-(Pyrazin-2-yl)-1,2-dihydro-3H-pyrazol-3-one hydrochloride has been extensively studied for its potential use in treating various diseases. It has been found to possess anti-inflammatory properties, which makes it a potential candidate for treating inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease. 1-(Pyrazin-2-yl)-1,2-dihydro-3H-pyrazol-3-one hydrochloride has also been shown to have anti-tumor properties, making it a potential candidate for cancer treatment. In addition, 1-(Pyrazin-2-yl)-1,2-dihydro-3H-pyrazol-3-one hydrochloride has been found to have anti-viral properties, which could make it useful in treating viral infections such as influenza and hepatitis.
Propiedades
IUPAC Name |
2-pyrazin-2-yl-1H-pyrazol-5-one;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6N4O.ClH/c12-7-1-4-11(10-7)6-5-8-2-3-9-6;/h1-5H,(H,10,12);1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SMCZPXRSTZXWGA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(NC1=O)C2=NC=CN=C2.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7ClN4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.61 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(pyrazin-2-yl)-2,3-dihydro-1H-pyrazol-3-one hydrochloride | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

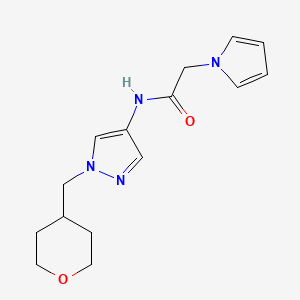
![Methyl 3-{[(2-methylpropyl)carbamoyl]amino}benzoate](/img/structure/B2556039.png)

![N-(1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-5-oxopyrrolidin-3-yl)-2-(3,4-dimethoxyphenyl)acetamide](/img/structure/B2556043.png)
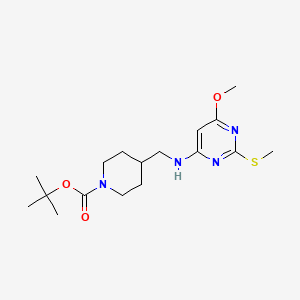
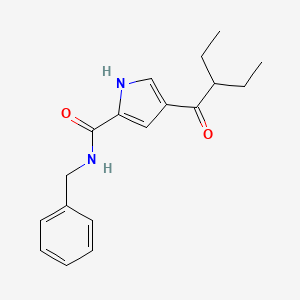

![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[8-(3,4-dimethylbenzoyl)-9-oxo-2,3-dihydro-[1,4]dioxino[2,3-g]quinolin-6-yl]acetamide](/img/structure/B2556048.png)
![N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-4-ethoxybenzenesulfonamide](/img/structure/B2556049.png)

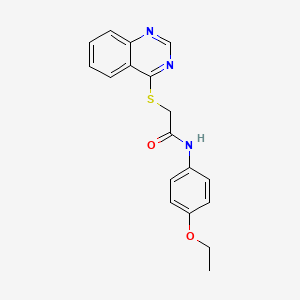
![N-(1,3-benzodioxol-5-ylmethyl)-4-{[6-({2-[(3-methoxyphenyl)amino]-2-oxoethyl}thio)-8-oxo[1,3]dioxolo[4,5-g]quinazolin-7(8H)-yl]methyl}benzamide](/img/structure/B2556056.png)

![N-(3-chloro-4-methoxyphenyl)-2-{[3-methyl-7-(4-methylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]thio}acetamide](/img/structure/B2556059.png)